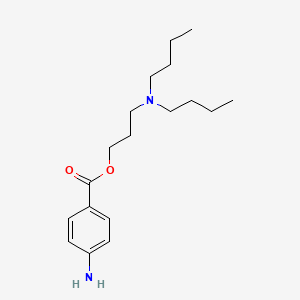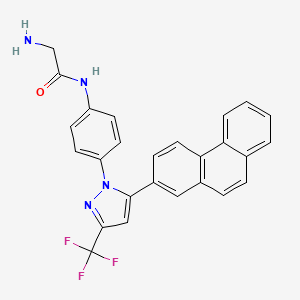
OSU-03012
Descripción general
Descripción
AR-12, también conocido como OSU-03012, es un derivado del fármaco antiinflamatorio no esteroideo celecoxib. A diferencia de su compuesto principal, AR-12 no exhibe actividades inhibitorias de la ciclooxigenasa-2. Ha atraído una atención significativa debido a sus amplias propiedades antivirales, antibacterianas, antifúngicas y anticancerígenas .
Aplicaciones Científicas De Investigación
AR-12 tiene una amplia gama de aplicaciones de investigación científica:
Química: AR-12 se utiliza como compuesto modelo para estudiar reacciones químicas y mecanismos.
Biología: Se emplea en estudios biológicos para investigar sus efectos en los procesos y vías celulares.
Medicina: AR-12 ha demostrado ser prometedor como agente antiviral, antibacteriano, antifúngico y anticancerígeno. .
Mecanismo De Acción
AR-12 ejerce sus efectos a través de múltiples mecanismos:
Actividad antiviral: AR-12 inhibe la replicación del ARN viral al dirigirse a las vías de las células huésped que participan en la biosíntesis de pirimidinas.
Actividad antibacteriana: AR-12 reduce el crecimiento de bacterias como el Streptococcus del grupo A al inhibir la síntesis de ácidos nucleicos y proteínas.
Actividad antifúngica: AR-12 inhibe la actividad de la acetil-CoA sintetasa en las células fúngicas, lo que lleva a una reducción del crecimiento fúngico.
Actividad anticancerígena: AR-12 inhibe la proteína quinasa 1 dependiente de fosfoinosítido, una proteína involucrada en el crecimiento y la proliferación de las células cancerosas.
Análisis Bioquímico
Biochemical Properties
OSU-03012 is known to inhibit the 3-phosphoinositide–dependent kinase 1 (PDK1), which plays a crucial role in the PI3K/Akt pathway . This pathway is involved in cell survival and growth, making it a target for cancer treatment .
Cellular Effects
This compound has been shown to inhibit cell growth in various types of cells, including Huh7, Hep3B, and HepG2 cells . Interestingly, this compound does not induce cellular apoptosis but instead triggers autophagy, a process where cells degrade their own components .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDK1, which in turn affects the PI3K/Akt pathway . The compound also seems to act on other pathways, as cells transfected with constitutively active Akt were not protected against cell death . This suggests that this compound may have multiple mechanisms of action.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce autophagy over time . This process, which involves the degradation of cellular components, is thought to be a major mechanism of action for this compound .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to suppress the growth of tumor xenografts in BALB/c nude mice .
Metabolic Pathways
Given its role as a PDK1 inhibitor, it likely interacts with the PI3K/Akt pathway and potentially others .
Subcellular Localization
Details on the subcellular localization of this compound are not provided in the available literature. Given its role as a PDK1 inhibitor, it is likely to be found in regions of the cell where this enzyme is active .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
AR-12 se sintetiza a partir de celecoxib a través de una serie de reacciones químicas. La ruta sintética implica la modificación del anillo de pirazol en celecoxib para introducir un grupo trifluorometilo y un grupo amino. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .
Métodos de producción industrial
La producción industrial de AR-12 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la extracción en fase sólida y la purificación cromatográfica para aislar y purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
AR-12 experimenta varias reacciones químicas, incluidas:
Oxidación: AR-12 se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir AR-12 en sus formas reducidas.
Sustitución: AR-12 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de AR-12 puede producir óxidos, mientras que la reducción puede producir derivados reducidos .
Comparación Con Compuestos Similares
AR-12 es único en comparación con otros compuestos similares debido a su actividad de amplio espectro y sus múltiples mecanismos de acción. Los compuestos similares incluyen:
Celecoxib: El compuesto principal de AR-12, conocido principalmente por sus propiedades antiinflamatorias.
P12-23 y P12-34: Derivados de AR-12 con actividad antiviral mejorada.
T-2307: Un compuesto de arilamidina que inhibe el complejo de la cadena respiratoria en los hongos.
AR-12 destaca por su capacidad de dirigirse a múltiples patógenos y sus posibles aplicaciones terapéuticas en varios campos.
Propiedades
IUPAC Name |
2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULUCECVQOCQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225206 | |
| Record name | AR-12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742112-33-0 | |
| Record name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742112-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AR-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742112330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX3O2Q61UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




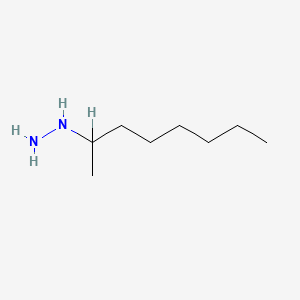
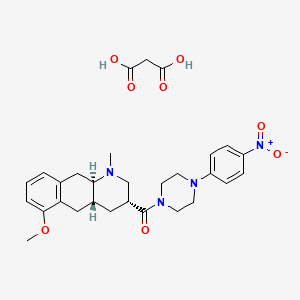
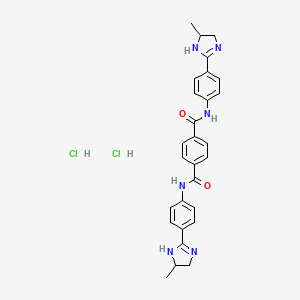
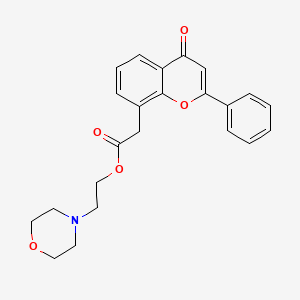

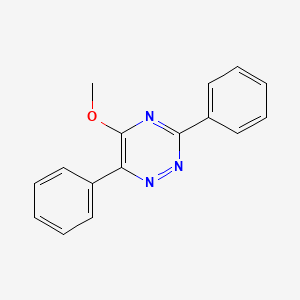
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)
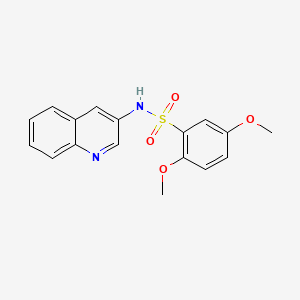
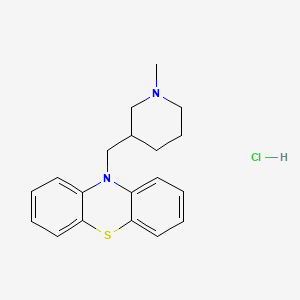
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)
